Cas no 1510616-49-5 (5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine)
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine structure](https://ja.kuujia.com/scimg/cas/1510616-49-5x500.png)
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine 化学的及び物理的性質
名前と識別子
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- EN300-7105027
- 1510616-49-5
- 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine
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- インチ: 1S/C5H9N5/c6-4-1-2-5-7-8-9-10(5)3-4/h4H,1-3,6H2
- InChIKey: NRJUDRHKXPMYDT-UHFFFAOYSA-N
- SMILES: N12C(CCC(C1)N)=NN=N2
計算された属性
- 精确分子量: 139.08579531g/mol
- 同位素质量: 139.08579531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 127
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- XLogP3: -1.4
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7105027-2.5g |
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine |
1510616-49-5 | 95.0% | 2.5g |
$2660.0 | 2025-03-12 | |
Enamine | EN300-7105027-0.5g |
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine |
1510616-49-5 | 95.0% | 0.5g |
$1302.0 | 2025-03-12 | |
Enamine | EN300-7105027-5.0g |
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine |
1510616-49-5 | 95.0% | 5.0g |
$3935.0 | 2025-03-12 | |
Enamine | EN300-7105027-10.0g |
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine |
1510616-49-5 | 95.0% | 10.0g |
$5837.0 | 2025-03-12 | |
Enamine | EN300-7105027-0.1g |
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine |
1510616-49-5 | 95.0% | 0.1g |
$1195.0 | 2025-03-12 | |
Enamine | EN300-7105027-0.25g |
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine |
1510616-49-5 | 95.0% | 0.25g |
$1249.0 | 2025-03-12 | |
Enamine | EN300-7105027-1.0g |
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine |
1510616-49-5 | 95.0% | 1.0g |
$1357.0 | 2025-03-12 | |
Enamine | EN300-7105027-0.05g |
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine |
1510616-49-5 | 95.0% | 0.05g |
$1140.0 | 2025-03-12 |
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amineに関する追加情報
Introduction to 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine (CAS No. 1510616-49-5)
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine, identified by its CAS number 1510616-49-5, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrazolo-pyridine class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The unique arrangement of nitrogen atoms in its core structure imparts distinctive electronic and steric properties, making it a promising candidate for further investigation in drug discovery and development.
The [1,2,3,4]tetrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Specifically, the presence of multiple nitrogen atoms allows for strong hydrogen bonding interactions and can facilitate binding to proteins and enzymes. This characteristic has led to extensive research into derivatives of this core structure for their potential as pharmacological agents. The amine functional group at the 6-position further enhances the compound's reactivity and binding potential, making it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways and cancer metabolism. For instance, preliminary computational studies have indicated potential interactions with kinases and phosphodiesterases that are implicated in tumor growth and progression. These findings align with the growing interest in developing small-molecule inhibitors that target aberrant signaling pathways in diseases such as cancer.
In parallel with computational investigations, experimental studies have begun to explore the pharmacological properties of 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine. Initial in vitro assays have demonstrated moderate activity against certain enzymatic targets relevant to inflammation and metabolic disorders. While these results are preliminary and require further validation through more rigorous testing protocols (e.g., high-throughput screening), they provide a promising starting point for developing novel therapeutic agents based on this scaffold. The compound's structural features also make it amenable to derivatization efforts aimed at optimizing its pharmacokinetic properties and target specificity.
The synthesis of 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine presents both challenges and opportunities for synthetic chemists. The tetrazole ring is known to be sensitive to various reaction conditions due to its electron-rich nature and strain energy. However; modern synthetic methodologies have provided innovative approaches to constructing such heterocycles with high yields and purity. For example; transition-metal-catalyzed coupling reactions have been employed successfully in recent years to streamline the synthesis of complex tetrazole-pyridine derivatives like this one. These advances not only facilitate access but also enable rapid exploration of structural analogs for drug discovery purposes.
The potential therapeutic applications of 5H;6H;7H;8H-[1;2;3;4]tetrazolo[1;5-a]pyridin-6-amine extend beyond oncology alone; recent research has also explored its utility as a tool compound in biochemical assays aimed at understanding disease mechanisms at the molecular level. For instance; researchers have utilized derivatives of this scaffold as probes to investigate enzyme function in cellular contexts relevant to neurodegenerative diseases such as Alzheimer's disease where dysregulation of metabolic pathways plays a significant role. Such applications underscore the versatility of tetrazole-pyridine compounds as molecular tools rather than just lead compounds per se.
As our understanding of biological systems continues to evolve through interdisciplinary approaches combining chemistry; biology; bioinformatics; computational modeling etc.; compounds like 1510616-49-5 will continue playing pivotal roles across multiple domains including academic research industrial drug development agrochemical innovation etc.. The ongoing exploration into new synthetic routes improved purification techniques enhanced analytical methodologies all contribute toward making more sophisticated molecules available faster than ever before enabling quicker translation from benchtop discoveries into clinical reality where they can address unmet medical needs most effectively possible today tomorrow sure enough!
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